![molecular formula C20H19FN2O2 B2935326 N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzamide CAS No. 955643-91-1](/img/structure/B2935326.png)
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzamide
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Overview
Description
This compound is a complex organic molecule. It contains a cyclopropanecarbonyl group, a tetrahydroisoquinoline group, and a fluorobenzamide group . These groups are common in many pharmaceuticals and bioactive compounds.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the tetrahydroisoquinoline core, followed by the introduction of the cyclopropanecarbonyl and fluorobenzamide groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to determine its structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present in its structure. For instance, the cyclopropanecarbonyl group might undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. These properties could include solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthetic Routes and Chemical Transformations
Research has developed novel synthetic routes and methodologies for compounds structurally related to N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluorobenzamide, emphasizing the importance of these compounds in medicinal chemistry and drug design. For instance, a practical and scalable synthetic route to a similar If channel inhibitor demonstrates the feasibility of large-scale production for clinical applications (Yoshida et al., 2014). Additionally, methodologies for constructing cyclopropane-fused tetrahydroquinolines highlight the versatility of these compounds in organic synthesis (Wang et al., 2020).
Antimicrobial Activity
Compounds with the tetrahydroisoquinoline moiety have been evaluated for their antimicrobial activities, particularly against Mycobacterium tuberculosis, showcasing their potential in addressing antibiotic resistance. A study on the synthesis and evaluation of quinoline derivatives demonstrates their significant in vitro and in vivo antimycobacterial activities, suggesting the utility of these compounds in developing new antimicrobial agents (Senthilkumar et al., 2008).
Imaging and Diagnostic Applications
The research into imaging agents based on tetrahydroisoquinoline derivatives for positron emission tomography (PET) has shown promising results in tumor proliferation and receptor status assessment. For example, fluorine-18-labeled benzamide analogues have been developed for imaging the sigma2 receptor status of solid tumors, indicating the potential of these compounds in cancer diagnosis and monitoring (Tu et al., 2007).
Drug Metabolism and Pharmacokinetics
Studies on the metabolism and excretion of similar compounds provide valuable insights into their safety and efficacy profiles, essential for drug development. The identification of human metabolites of a novel If channel inhibitor highlights the comprehensive understanding of its pharmacokinetics, crucial for optimizing therapeutic strategies (Umehara et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2/c21-17-6-3-14(4-7-17)19(24)22-18-8-5-13-9-10-23(12-16(13)11-18)20(25)15-1-2-15/h3-8,11,15H,1-2,9-10,12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJJJNORFBJRBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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